Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Versus Non-Halogenated Analog
2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide exhibits substantially higher lipophilicity than its non-brominated analog N-[4-(2-phenoxyethoxy)phenyl]acetamide, driven by the α-bromo substituent. The target compound has a computed XLogP3-AA value of 3.5 [1], whereas the non-halogenated analog has an XLogP3-AA of 2.7 [2]. Additionally, the target compound has a topological polar surface area of 47.6 Ų compared to 47.6 Ų for the analog—identical TPSA but with elevated lipophilicity, yielding a higher passive membrane permeability index [1][2]. This differential lipophilicity directly impacts compound partitioning in biological matrices and extraction efficiency in analytical workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; TPSA = 47.6 Ų |
| Comparator Or Baseline | N-[4-(2-phenoxyethoxy)phenyl]acetamide: XLogP3-AA = 2.7; TPSA = 47.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.8 (higher lipophilicity for target compound) |
| Conditions | Computed property predictions using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity with equivalent polar surface area translates to distinct chromatographic retention behavior and altered membrane permeability characteristics, making the target compound a preferred choice for studies requiring enhanced compound partitioning.
- [1] PubChem. 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, CID 46736634. Computed Descriptors. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. N-[4-(2-phenoxyethoxy)phenyl]acetamide, CID 2737360. Computed Descriptors. National Center for Biotechnology Information. Accessed 2026. View Source
